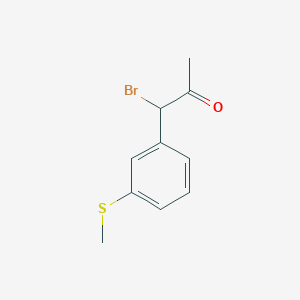

1-Bromo-1-(3-(methylthio)phenyl)propan-2-one

Description

1-Bromo-1-(3-(methylthio)phenyl)propan-2-one is a brominated aromatic ketone with the molecular formula C₁₀H₁₁BrOS and a molar mass of 259.16 g/mol. The compound features a ketone group at the propan-2-one position, a bromine atom at the α-carbon, and a 3-(methylthio)phenyl substituent. The methylthio (-SMe) group at the meta position of the aromatic ring confers unique electronic and steric properties, influencing reactivity and intermolecular interactions. This compound is structurally analogous to intermediates in pharmaceutical synthesis (e.g., fenfluramine precursors) and metabolites of designer drugs like 4-MTA .

Properties

Molecular Formula |

C10H11BrOS |

|---|---|

Molecular Weight |

259.16 g/mol |

IUPAC Name |

1-bromo-1-(3-methylsulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C10H11BrOS/c1-7(12)10(11)8-4-3-5-9(6-8)13-2/h3-6,10H,1-2H3 |

InChI Key |

GBWPQPPCVRQKDC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC(=CC=C1)SC)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Bromo-1-(3-(methylthio)phenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the bromination of 1-(3-(methylthio)phenyl)propan-2-one using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Bromo-1-(3-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds with different functional groups.

Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The carbonyl group in the propan-2-one backbone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Bromo-1-(3-(methylthio)phenyl)propan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(3-(methylthio)phenyl)propan-2-one involves its interaction with molecular targets and pathways in biological systems. The bromine atom and the methylthio group can participate in various chemical interactions, including covalent bonding and non-covalent interactions with proteins and enzymes. These interactions can modulate the activity of specific molecular targets, leading to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one

- Structure : Contains a bromine at the β-carbon of an α,β-unsaturated ketone (chalcone derivative) and a 4-methylphenyl group.

- Synthesis : Prepared via bromination of 1-(4-methylphenyl)-3-phenylprop-2-en-1-one using bromine in chloroform, followed by elimination with triethylamine .

- Applications : Used in crystallographic studies to analyze packing interactions and hydrogen bonding patterns.

- Key Differences : The α,β-unsaturation in this chalcone derivative increases electrophilicity compared to the saturated ketone structure of 1-bromo-1-(3-(methylthio)phenyl)propan-2-one.

2-Bromo-3-phenyl-1-(3-phenylsydnon-4-yl)prop-2-en-1-one

- Structure: Features a sydnonyl heterocycle at the 1-position and bromine at the β-carbon.

- Crystallography: Exhibits planar geometry due to conjugation between the sydnonyl ring and enone system, contrasting with the non-planar 3-(methylthio)phenyl group in the target compound .

Substituted Propan-2-one Derivatives

1-(3-(Trifluoromethyl)phenyl)propan-2-one

- Structure : Lacks bromine but includes a trifluoromethyl (-CF₃) group at the 3-position of the phenyl ring.

- Synthesis : Produced via acetylation of 2-(3-(trifluoromethyl)phenyl)acetic acid with acetic anhydride and a catalyst .

- Applications : Intermediate in fenfluramine synthesis. The electron-withdrawing -CF₃ group enhances stability against nucleophilic attack compared to the electron-donating -SMe group in the target compound.

1-[4-(Methylthio)phenyl]propan-2-one

- Structure : A metabolite of 4-MTA (a designer drug), with a methylthio group at the para position.

- Metabolism : Formed via oxidative deamination of 4-MTA, followed by reduction to an alcohol or side-chain degradation .

- Key Differences : The para-substituted isomer may exhibit distinct pharmacokinetic properties compared to the meta-substituted target compound.

Non-Brominated Analogues

1-(3-(Methylthio)phenyl)propan-2-one

- Structure : Identical to the target compound but lacks bromine.

- Physico-chemical Properties : Molecular formula C₁₀H₁₂OS , molar mass 180.27 g/mol .

- Reactivity : The absence of bromine reduces steric hindrance and alters electrophilic reactivity at the α-carbon.

Data Tables

Table 1: Structural and Physico-chemical Comparison

Biological Activity

1-Bromo-1-(3-(methylthio)phenyl)propan-2-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 273.16 g/mol. The compound features a bromine atom, a methylthio group, and a ketone functional group, which contribute to its reactivity and biological interactions.

The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets:

- Enzyme Modulation : The compound's electrophilic nature allows it to form covalent bonds with nucleophilic sites on enzymes, potentially altering their activity.

- Receptor Interaction : It may also interact with cellular receptors, influencing signaling pathways related to cell proliferation and apoptosis.

Anticancer Properties

Research indicates that compounds with structural similarities to this compound exhibit anticancer activities. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer) through mechanisms involving cell cycle arrest and pro-apoptotic signaling pathways .

Antimicrobial Effects

The presence of halogen atoms in the structure enhances the compound's potential antimicrobial properties. Compounds with similar functionalities have demonstrated efficacy against various bacterial and fungal strains, suggesting that this compound may possess similar properties.

Study on Anticancer Activity

In a recent study, the compound was evaluated for its cytotoxic effects against several cancer cell lines. The results indicated significant inhibition of cell growth at concentrations ranging from 10 µM to 50 µM, with an IC50 value comparable to established chemotherapeutics like doxorubicin .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 20 | Induction of apoptosis |

| HCT116 | 25 | Cell cycle arrest in G0/G1 |

| MDA-MB-231 | 30 | Pro-apoptotic signaling |

Antimicrobial Activity Assessment

A study assessing the antimicrobial properties revealed that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be between 15 µg/mL and 30 µg/mL for various strains tested.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.